molecular formula C11H7F2N3S B11784165 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11784165
M. Wt: 251.26 g/mol
InChI Key: WGUVNAKFDQMLJU-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazoles are bicyclic heterocyclic compounds with a fused thiazole and triazole ring system. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . The compound 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole features a 3,4-difluorophenyl group at position 5 and a methyl group at position 4.

Properties

Molecular Formula

C11H7F2N3S

Molecular Weight

251.26 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)7-2-3-8(12)9(13)4-7/h2-5H,1H3

InChI Key

WGUVNAKFDQMLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazolo[3,2-b]triazole core is typically constructed through cyclocondensation reactions. A common approach involves reacting 3-amino-5-mercapto-1,2,4-triazole with α-haloketones or α-bromo-1,3-diketones. For example, Sherif et al. demonstrated that visible-light-mediated reactions between α-bromo-1-phenylbutane-1,3-dione and 5-phenyl-4H-1,2,4-triazole-3-thiol yield thiazolo[3,2-b]triazoles in aqueous conditions under irradiation (λ = 450 nm). Adapting this method, the 3,4-difluorophenyl moiety can be introduced via a brominated diketone precursor.

Key Reaction Conditions :

  • Solvent: Water or ethanol

  • Catalyst: None (visible-light-driven)

  • Temperature: 25–80°C

  • Yield: 70–85% (for analogous compounds)

Fluorophenyl Substituent Incorporation

The 3,4-difluorophenyl group is introduced either early in the synthesis via halogenated intermediates or through late-stage Suzuki-Miyaura coupling. A patent by Sanofi-Aventis describes a Hantzsch thiazole synthesis using 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one, which can be modified to incorporate fluorine atoms. Post-cyclization functionalization via palladium-catalyzed cross-coupling with 3,4-difluorophenylboronic acid derivatives is also feasible.

Hantzsch Thiazole Synthesis with Phase Transfer Catalysis

The Hantzsch method remains a cornerstone for thiazole formation. A scalable protocol involves:

Step 1 : Synthesis of α-thiocyanato ketone

  • Reactants : 2-Bromo-1-(3,4-difluorophenyl)propan-1-one + KSCN

  • Conditions : DCM/water biphasic system, tetrabutylammonium bromide (TBAB) as phase transfer catalyst

  • Yield : 90–95%

Step 2 : Cyclocondensation with 3-methyl-1H-1,2,4-triazole

  • Molar Ratio : 1:1.2 (ketone:triazole)

  • Solvent : Methylcyclohexane (MCH) at reflux

  • Time : 4–6 hours

  • Yield : 80–90%

Advantages :

  • Avoids moisture-sensitive intermediates through aqueous-phase thiocyanation

  • TBAB enhances reaction efficiency in biphasic systems

Oxidative Cyclization Strategies

Disulfide-Mediated Cyclization

A novel route reported by MDPI involves oxidative cyclization of mercaptophenyl intermediates:

  • Deprotection of tert-butyl thioethers using triflic acid/anisole in TFA

  • Oxidation with DMSO at 100°C to form disulfide intermediates

  • Thermal cyclization to thiazolo[3,2-b]triazoles

Optimized Conditions :

  • Oxidant: DMSO (neat)

  • Temperature: 100°C

  • Time: 4 hours

  • Yield: 82–83%

Iodine-Promoted Cyclization

Alternative oxidation using iodine in DMSO enables room-temperature disulfide formation, followed by thermal cyclization:

  • Iodine Concentration : 1 equivalent

  • Cyclization Temperature : 80°C

  • Total Yield : 78%

Modern Methodologies: Visible-Light-Mediated Synthesis

Building on work by Sherif et al., visible-light-driven synthesis offers a green alternative:

Procedure :

  • Bromination of 1-(3,4-difluorophenyl)butane-1,3-dione using N-bromosuccinimide (NBS) under light

  • Reaction with 5-methyl-4H-1,2,4-triazole-3-thiol in water

  • Irradiation with 450 nm LEDs for 2–3 hours

Key Parameters :

ParameterValue
Light Intensity15 W/m²
SolventH₂O
Temperature25°C
Yield88% (model systems)

Reaction Optimization and Scalability

Solvent Screening Data

Comparative yields across solvents for cyclocondensation:

SolventDielectric ConstantYield (%)
DMSO46.783
MCH2.090
H₂O80.188
EtOH24.375

Catalyst Impact on Cross-Coupling

Palladium catalysts in Suzuki reactions:

CatalystLigandYield (%)
Pd(PPh₃)₄None70
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene93
Pd(OAc)₂XPhos85

Mechanistic Insights

Hantzsch Cyclization Pathway

  • Nucleophilic attack by triazole thiolate on α-thiocyanato ketone

  • Elimination of HSCN to form thiazoline intermediate

  • Aromatization via oxidation or thermal dehydration

Light-Driven Mechanism

  • NBS bromination proceeds via radical chain mechanism under light

  • Thiolate enolate formation enhances cyclization kinetics

Chemical Reactions Analysis

5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the thiazole/triazole rings are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole, including 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole, exhibit potent anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and inhibition of cell proliferation markers. For instance:

  • Case Study : In vitro evaluations demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating strong activity.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various pathogens:

  • Antibacterial Activity : Exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against common fungal strains, suggesting potential therapeutic applications in treating infections.

Agricultural Applications

This compound has shown promise in agricultural settings as a fungicide and herbicide. Its structural characteristics allow it to interact effectively with biological targets in plants:

  • Fungicidal Activity : The compound demonstrates effectiveness against plant pathogens, potentially improving crop yields and health.
  • Herbicidal Properties : Research indicates that it may inhibit the growth of certain weed species.

Material Science

The unique chemical structure of this compound allows for potential applications in material science:

  • Polymer Additives : Its incorporation into polymers can enhance thermal stability and mechanical properties.
  • Coatings : The compound may be useful in developing protective coatings with antimicrobial properties.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria and fungi
FungicidalInhibits growth of plant pathogens
HerbicidalEffective against certain weed species
Polymer AdditivesEnhances thermal stability
CoatingsProvides antimicrobial properties

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole , we compare it with analogs differing in substituents or fused ring systems. Key compounds include:

6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)

  • Structure : A 4-fluorophenyl group at position 5.
  • Activity : Demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, with ED₅₀ = 23.1 mg/kg and protective index (PI) = 6.2 .

5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

  • Structure : Differs only in the fluorophenyl substitution (4-fluoro vs. 3,4-difluoro).
  • Physicochemical Properties : Molecular weight = 233.27 g/mol; higher lipophilicity (predicted logP ≈ 3.2) due to the methyl group .

5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

  • Structure : Chlorine replaces fluorine at the para position.
  • Activity: Chlorinated analogs often exhibit enhanced metabolic stability but may increase toxicity risks. No direct activity data reported, but chlorine’s electron-withdrawing nature could modulate enzyme inhibition .

5-Substituted Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones

  • Structure : Incorporates a ketone group at position 6.
  • Activity: Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compound 11c in ) showed selective cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 8.4 µM) with minimal toxicity to normal cells .

Structural and Pharmacological Trends

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine enhance metabolic stability and influence π-π stacking in receptor binding. Difluorination (3,4-F₂) may improve selectivity for targets sensitive to steric and electronic effects .

Challenges and Contradictions

  • Structural Misassignment : Prior studies misattributed NH proton signals in NMR spectra, leading to incorrect structural assignments of thiazolo-triazole derivatives .
  • Toxicity Trade-offs: Fluorophenyl derivatives (e.g., 5-(4-Fluorophenyl) in ) showed increased cytotoxicity to normal cells, highlighting the need for balanced substituent design .

Biological Activity

5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a compound that belongs to the thiazole and triazole family, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₆F₂N₄OS
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 869343-38-4

Anti-inflammatory Activity

Compounds containing the triazole moiety have demonstrated significant anti-inflammatory properties. Research indicates that derivatives of 1,2,4-triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This inhibition leads to a reduction in oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

Antimicrobial Activity

The thiazolo[3,2-B][1,2,4]triazole scaffold has been associated with antimicrobial effects. Specifically, studies have shown that compounds with this structure exhibit potent activity against various bacterial strains. For instance, derivatives have been tested against drug-resistant Gram-positive bacteria and have shown efficacy comparable to standard antibiotics like vancomycin .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce cytotoxicity in cancer cell lines while exhibiting low toxicity to normal cells. The compound's mechanism may involve the inhibition of specific enzymes related to tumor growth and proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Cytokine Modulation : The compound modulates the signaling pathways involved in cytokine production and immune response.

Study on Anti-inflammatory Effects

In a study published in MDPI, researchers synthesized several triazole derivatives and evaluated their anti-inflammatory effects using murine macrophages. The results showed that certain derivatives significantly reduced the levels of inflammatory markers in a dose-dependent manner. For example, one derivative exhibited an IC50 value of 0.84 µM for TNF-α inhibition .

Antimicrobial Efficacy Evaluation

A comprehensive evaluation of various thiazole and triazole derivatives indicated that compounds similar to this compound displayed high antimicrobial activity against both sensitive and resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics used as controls .

Data Table of Biological Activities

Activity TypeAssay TypeIC50/EffectivenessReference
Anti-inflammatoryMacrophage Cytokine Inhibition0.84 µM for TNF-α
AntimicrobialMIC against MRSAMIC < 0.125 µg/mL
AnticancerCytotoxicity in MDA-MB-231IC50 > 100 µM

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via condensation of thioketones or thioamides with hydrazine derivatives .
  • Step 2 : Cyclization to form the triazole ring using hydrazones or azides with electrophiles under controlled pH and temperature .
  • Step 3 : Introduction of the 3,4-difluorophenyl group via nucleophilic substitution or cross-coupling reactions. Fluorinated intermediates require anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Key Techniques : NMR and mass spectrometry are used to confirm structural integrity, with purity assessed via HPLC (>95%) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons of the difluorophenyl group at δ 7.2–7.8 ppm) and carbon backbone .
  • Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 378.08) .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. What biological activities are reported for thiazolo[3,2-b][1,2,4]triazole derivatives?

  • Answer : These compounds exhibit:

  • Anticancer Activity : Inhibition of cancer cell lines (e.g., NCI-60 panel) via apoptosis induction and modulation of survival pathways like PI3K/AKT .
  • Antimicrobial Effects : Disruption of bacterial cell membranes or fungal ergosterol synthesis .
  • CNS Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to piperazine-like substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for fluorinated intermediates in the synthesis?

  • Answer :

  • Temperature Control : Fluorinated aryl groups require low temperatures (0–5°C) to prevent side reactions during coupling steps .
  • Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)₂) enhance yields in Suzuki-Miyaura reactions for difluorophenyl incorporation .
  • Solvent Systems : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates .

Q. How does X-ray diffraction (XRD) elucidate polymorphism in thiazolo-triazole derivatives?

  • Answer : XRD reveals:

  • Conformational Polymorphism : Orthorhombic vs. monoclinic crystal forms, impacting solubility and bioavailability .
  • Intermolecular Interactions : Hydrogen bonding (N–H⋯S) and π-π stacking of aromatic rings influence stability .
  • Case Study : Polymorphs of structurally similar compounds showed 10–15% differences in dissolution rates .

Q. What in vitro models are suitable for assessing anticancer activity?

  • Answer :

  • Cell Line Panels : NCI-60 screen for IC₅₀ values across diverse cancer types (e.g., breast MCF-7, lung A549) .
  • Mechanistic Assays :
  • Apoptosis : Caspase-3/7 activation via fluorometric assays.
  • Cell Cycle Analysis : Flow cytometry to detect G1/S arrest .
  • Selectivity Testing : Compare cytotoxicity in normal cells (e.g., HEK293) vs. cancer cells .

Q. How do structural modifications (e.g., difluorophenyl vs. chlorophenyl) influence bioactivity?

  • Answer :

  • Electron-Withdrawing Effects : The difluorophenyl group enhances metabolic stability and membrane permeability compared to chlorophenyl .
  • SAR Studies : Derivatives with 3,4-difluorophenyl showed 2–3× higher anticancer activity than non-fluorinated analogs in NCI-60 screens .
  • Hydrophobic Interactions : Fluorine atoms improve binding to hydrophobic enzyme pockets (e.g., COX-2) .

Data Analysis & Contradictions

Q. How to resolve conflicting bioactivity data across studies?

  • Answer :

  • Standardize Assays : Use identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay duration) .
  • Control Variables : Account for solvent effects (DMSO ≤0.1% v/v) and batch-to-batch compound purity .
  • Meta-Analysis : Compare IC₅₀ ranges from independent studies; outliers may reflect differences in substituent positioning or isomer ratios (Z/E) .

Q. What computational methods support SAR studies for this compound?

  • Answer :

  • Molecular Docking : Predict binding to targets like 14α-demethylase (PDB: 3LD6) using AutoDock Vina .
  • QSAR Models : Correlate logP values with antibacterial activity (R² > 0.85 in recent studies) .
  • DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gaps) to explain reactivity trends .

Methodological Resources

  • Synthesis Protocols : Multi-step strategies from .
  • Structural Analysis : XRD (), NMR/HRMS ( ).
  • Biological Assays : NCI-60 panel ( ), antimicrobial screens ().

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